

A Comprehensive Technical Guide to the Physical Characteristics of 4-Hydroxy- α -methoxyacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

Cat. No.: B026239

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy- α -methoxyacetophenone, more commonly known as apocynin or acetovanillone, is a naturally occurring organic compound with the chemical formula $C_9H_{10}O_3$.^{[1][2]} First isolated from the root of Canadian hemp (*Apocynum cannabinum*), it has garnered significant interest in the scientific community for its pharmacological properties, most notably as an inhibitor of NADPH oxidase.^{[1][2]} This enzyme is crucial in the production of reactive oxygen species (ROS), implicating apocynin in the study and potential treatment of various inflammatory diseases, atherosclerosis, and neurodegenerative disorders.^{[2][3]} This technical guide provides an in-depth overview of its core physical characteristics, experimental protocols for their determination, and relevant biological pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 4-Hydroxy- α -methoxyacetophenone are summarized below. These values are essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
IUPAC Name	1-(4-hydroxy-3-methoxyphenyl)ethanone	[1] [2]
Synonyms	Apocynin, Acetovanillone	[1] [2]
CAS Number	498-02-2	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₃	[1] [2]
Molar Mass	166.17 g/mol	[1]
Appearance	Light yellow to yellow solid; off-white to brown powder	[4]
Odor	Faint vanilla odor	[1] [4]
Melting Point	112°C to 116°C	[1] [2]
Boiling Point	295°C to 300°C	[1] [2]

Solubility Profile

Apocynin's solubility is a critical factor for its use in both in vitro and in vivo studies.

Solvent	Solubility
Hot Water	Soluble
Ethanol	Soluble (to 100 mM)
DMSO	Soluble (to 100 mM)
Benzene	Soluble
Chloroform	Soluble
Ether	Soluble
Ethyl Acetate	Soluble
Petroleum Ether	Insoluble

[\[1\]](#)[\[2\]](#)

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Hydroxy- α -methoxyacetophenone.

Spectroscopic Technique	Key Characteristics
UV-Vis	Strong absorption with two peaks at 275 nm and 303 nm in aqueous solutions. [3]
^1H NMR	Characteristic peaks corresponding to the aromatic protons, the methoxy group, the acetyl group, and the hydroxyl group. [5]
^{13}C NMR	Signals representing the nine distinct carbon atoms in the molecule, including the carbonyl carbon of the ketone and the aromatic carbons.
FT-IR	Vibrational bands indicating the presence of O-H (hydroxyl), C-H (aromatic and methyl), C=O (ketone), and C-O (ether) functional groups.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectroscopic characteristics of 4-Hydroxy- α -methoxyacetophenone.

Determination of Melting Point (Thiele Tube Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

- 4-Hydroxy- α -methoxyacetophenone sample
- Capillary tubes (sealed at one end)

- Thiele tube
- High-temperature oil (e.g., mineral oil or silicone oil)
- Thermometer (calibrated)
- Bunsen burner or heating mantle
- Rubber band or wire

Procedure:

- **Sample Preparation:** A small amount of the dry, powdered 4-Hydroxy- α -methoxyacetophenone is packed into the sealed end of a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The Thiele tube is filled with oil to a level above the top arm. The thermometer and capillary tube are attached together using a rubber band, with the sample aligned with the thermometer bulb.
- **Heating:** The apparatus is gently heated at the side arm of the Thiele tube. The convection currents of the oil ensure uniform heating.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has melted is recorded as the final melting point. The melting point is reported as a range.

UV-Vis Spectroscopy for Absorbance Characteristics

Objective: To determine the wavelengths of maximum absorbance (λ_{max}) and molar absorptivity.

Materials:

- UV-Vis spectrophotometer
- Quartz cuvettes

- Volumetric flasks and pipettes
- 4-Hydroxy- α -methoxyacetophenone sample
- Solvent (e.g., water or ethanol)

Procedure:

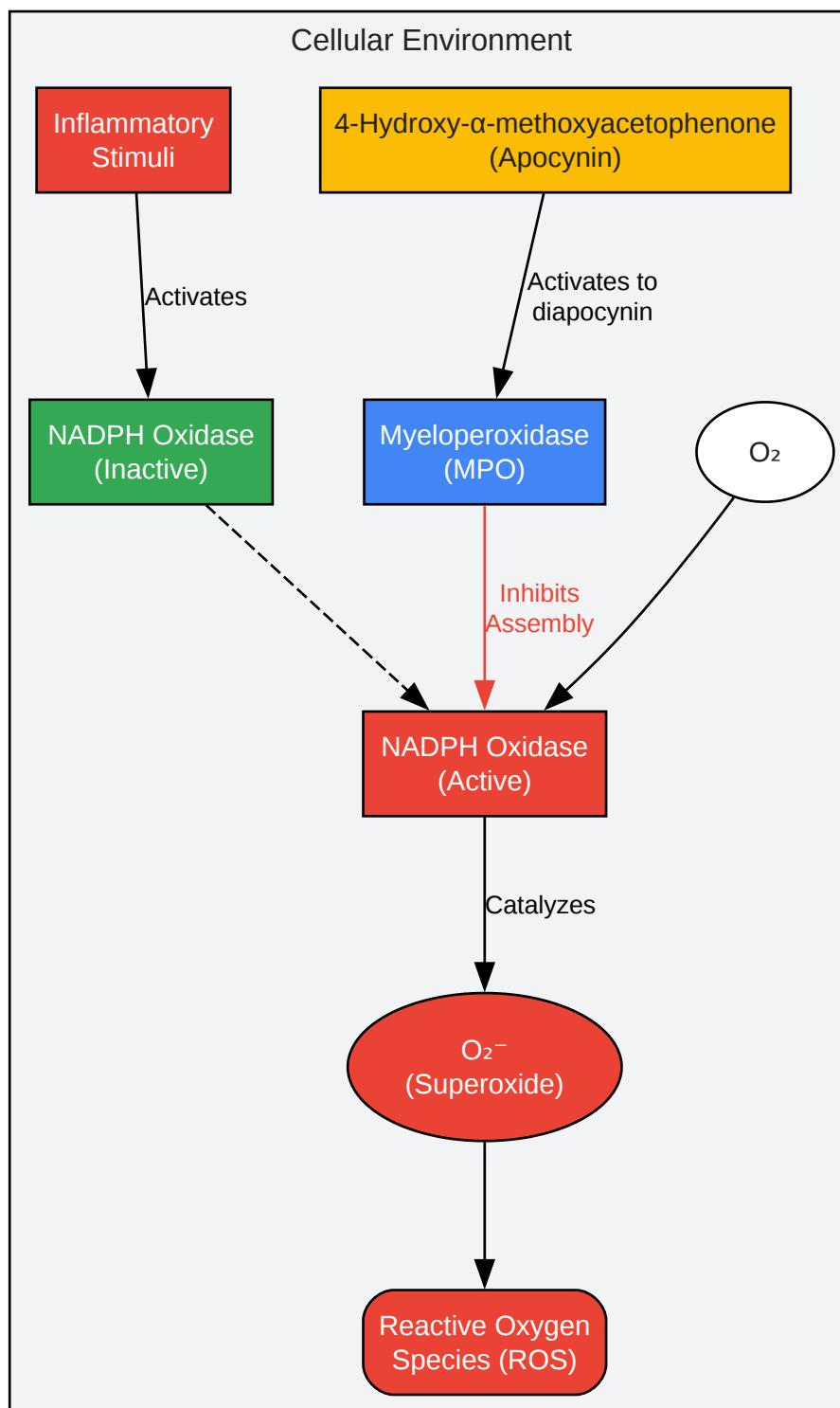
- Stock Solution Preparation: A stock solution of known concentration (e.g., 1 mM) of 4-Hydroxy- α -methoxyacetophenone is prepared by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.
- Serial Dilutions: A series of dilutions (e.g., 100 μ M, 50 μ M, 25 μ M, 12.5 μ M, 6.25 μ M) are prepared from the stock solution.[\[3\]](#)
- Spectrophotometer Setup: The spectrophotometer is blanked using the solvent in a quartz cuvette.
- Measurement: The absorbance of each dilution is measured across a UV-Vis spectrum (e.g., 200-400 nm) to identify the λ_{max} values.
- Data Analysis: A calibration curve is plotted (Absorbance vs. Concentration) for each λ_{max} . The molar absorptivity coefficient (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is absorbance, c is concentration, and l is the path length of the cuvette.

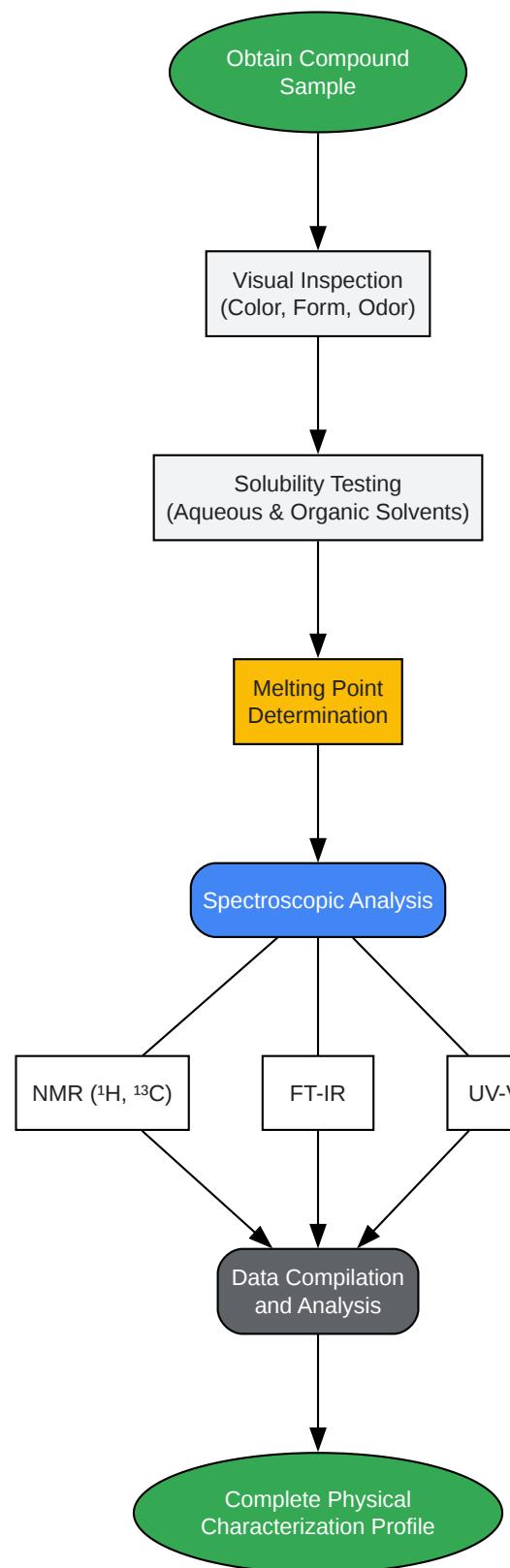
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

Materials:

- NMR spectrometer
- NMR tubes
- 4-Hydroxy- α -methoxyacetophenone sample


- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- Internal standard (e.g., Tetramethylsilane - TMS)


Procedure:

- Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.
- ¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. The resulting spectrum shows chemical shifts (δ) in parts per million (ppm), integration (relative number of protons), and splitting patterns (multiplicity) for each unique proton environment.
- ¹³C NMR Spectroscopy: A ¹³C NMR spectrum is then acquired. This spectrum shows a single peak for each unique carbon atom in the molecule, providing information about the carbon skeleton.

Biological Activity and Experimental Workflow

4-Hydroxy- α -methoxyacetophenone's primary biological role studied is the inhibition of NADPH oxidase, which reduces oxidative stress.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Apocynin - Wikipedia [en.wikipedia.org]
- 2. 4'-Hydroxy-3'-methoxyacetophenone, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4'-Hydroxy-3'-methoxyacetophenone(498-02-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Characteristics of 4-Hydroxy- α -methoxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026239#4-hydroxy-methoxyacetophenone-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com